molecular formula C28H22N6O2 B14929743 6-amino-4-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Katalognummer: B14929743
Molekulargewicht: 474.5 g/mol
InChI-Schlüssel: TXMIOGPTFUFWBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-AMINO-4-[3-(4-ETHYLPHENYL)-1H-PYRAZOL-4-YL]-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups

Vorbereitungsmethoden

The synthesis of 6-AMINO-4-[3-(4-ETHYLPHENYL)-1H-PYRAZOL-4-YL]-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step reactions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often using catalysts to facilitate the process.

    Cyclization Reactions: These reactions are used to form the heterocyclic rings present in the compound.

    Functional Group Transformations: These steps involve the introduction or modification of functional groups to achieve the desired chemical structure.

Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

6-AMINO-4-[3-(4-ETHYLPHENYL)-1H-PYRAZOL-4-YL]-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-AMINO-4-[3-(4-ETHYLPHENYL)-1H-PYRAZOL-4-YL]-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 6-AMINO-4-[3-(4-ETHYLPHENYL)-1H-PYRAZOL-4-YL]-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

6-AMINO-4-[3-(4-ETHYLPHENYL)-1H-PYRAZOL-4-YL]-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can be compared with other similar compounds, such as:

The uniqueness of 6-AMINO-4-[3-(4-ETHYLPHENYL)-1H-PYRAZOL-4-YL]-3-(2-FURYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C28H22N6O2

Molekulargewicht

474.5 g/mol

IUPAC-Name

6-amino-4-[5-(4-ethylphenyl)-1H-pyrazol-4-yl]-3-(furan-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C28H22N6O2/c1-2-17-10-12-18(13-11-17)25-21(16-31-32-25)23-20(15-29)27(30)36-28-24(23)26(22-9-6-14-35-22)33-34(28)19-7-4-3-5-8-19/h3-14,16,23H,2,30H2,1H3,(H,31,32)

InChI-Schlüssel

TXMIOGPTFUFWBJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=C(C=NN2)C3C(=C(OC4=C3C(=NN4C5=CC=CC=C5)C6=CC=CO6)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.